molecular formula C11H8ClNO2 B2707275 1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid CAS No. 952958-82-6

1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2707275
CAS RN: 952958-82-6
M. Wt: 221.64
InChI Key: ZVSMRQZUHLURDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid (1-CPCA) is a novel organic compound that has been studied for its potential applications in a variety of scientific fields. It is a monocyclic aromatic compound containing a carboxylic acid group and a chlorine atom in the para position. 1-CPCA is a promising compound due to its ability to interact with a variety of biological molecules, making it a potential tool for research in biochemistry, pharmacology, and other related fields.

Scientific Research Applications

Synthesis and Chemical Transformation

One research direction involves the synthesis and chemical transformation of related compounds. For example, a study on the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier Reagent showcases the versatility of related chloro-substituted compounds in organic synthesis. Specifically, 3-chloro-1H-indole-2-carboxaldehydes and 3-chloro-1H-pyrrole-2,4-dicarboxaldehyde were synthesized from various substituted acids, highlighting the potential of chlorophenyl-pyrrole derivatives in complex organic reactions (Majo & Perumal, 1996).

Hydrogen Bonding and Molecular Recognition

Another area of research focuses on hydrogen bonding and molecular recognition. Acid−amide intermolecular hydrogen bonding was explored using a dimethylbutynoic acid with a pyridone terminus, revealing insights into molecular recognition and the formation of hydrogen-bonded dimers (Wash, Maverick, Chiefari, & Lightner, 1997). This type of study is essential for understanding how chlorophenyl-pyrrole derivatives could engage in similar interactions due to their structural features.

Catalytic Transformations

Research into catalytic transformations of functionalized carboxylic acids using multifunctional rhenium complexes has shown that carboxylic acids, including those structurally related to 1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid, can be transformed into functionalized alcohols under mild conditions. This work demonstrates the potential of using high-valent metal complexes for the selective transformation of highly oxygenated substrates, such as chlorophenyl-pyrrole derivatives (Naruto, Agrawal, Toda, & Saito, 2017).

Supramolecular Assemblies

The construction of non-interpenetrated charged metal-organic frameworks using tetracarboxylic acid and pyridine-based linkers, leading to frameworks with variable pore sizes and selective gas adsorption capabilities, exemplifies the structural utility of chlorophenyl-pyrrole derivatives in designing new materials (Sen et al., 2014). This suggests that 1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid could similarly participate in the formation of complex molecular architectures with potential applications in gas storage or separation.

properties

IUPAC Name

1-(3-chlorophenyl)pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-8-3-1-4-9(7-8)13-6-2-5-10(13)11(14)15/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSMRQZUHLURDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.